molecular formula C27H39NO2 B1683811 Veratramine CAS No. 60-70-8

Veratramine

Cat. No.: B1683811
CAS No.: 60-70-8
M. Wt: 409.6 g/mol
InChI Key: MALFODICFSIXPO-KFKQDBFTSA-N
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Mechanism of Action

Target of Action

Veratramine, a major alkaloid from Veratrum nigrum L., primarily targets the transcription factor activator protein-1 (AP-1) . AP-1 regulates a variety of protein-encoding genes and participates in many cellular functions, including proliferation, transformation, epithelial mesenchymal transition (EMT), and apoptosis .

Mode of Action

This compound modulates AP-1-dependent gene transcription by directly binding to a specific site (TRE 5′-TGACTCA-3′) of the AP-1 target DNA sequence . This interaction regulates AP-1-dependent gene transcription without interfering with cytosolic signaling cascades that might lead to AP-1 activation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of gene transcription. By binding to the AP-1 target DNA sequence, this compound modulates the transcription of genes regulated by AP-1 . This modulation can affect various cellular functions, including cell proliferation, transformation, EMT, and apoptosis .

Pharmacokinetics

Significant pharmacokinetic differences have been observed between male and female rats after oral administration of this compound . The absolute bioavailability of this compound was found to be 0.9% in female rats and 22.5% in male rats . This compound is absorbed through efficient passive diffusion with minimal intestinal metabolism, suggesting no gender-related difference during its absorption process . When this compound was incubated with male or female rat liver microsomes/cytosols, significant male-predominant formation of 7-hydroxyl-veratramine and female-predominant formation of this compound-3-o-sulfate were observed .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the modulation of AP-1-dependent gene transcription . By directly binding to the AP-1 target DNA sequence, this compound can regulate the transcription of genes that are involved in various cellular functions . For example, this compound effectively suppresses EGF-induced AP-1 transactivation and transformation of JB6 P+ cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to inhibit solar-ultraviolet-induced AP-1 activation in mice . Additionally, the pharmacokinetics of this compound may be influenced by factors such as the gender of the organism, as evidenced by the observed gender-dependent pharmacokinetics in rats .

Safety and Hazards

Veratramine is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Veratramine has been found to inhibit androgen-independent prostate cancer . It has also been found to inhibit solar-ultraviolet-induced AP-1 activation in mice . These findings pave the way for discovering and designing regulators to regulate transcription factors .

Biochemical Analysis

Biochemical Properties

Veratramine interacts with various enzymes, proteins, and other biomolecules. It has been shown to be effective in lowering blood pressure, antagonizing sodium ion channels, and acting as an analgesic . It also modulates the transcription factor activator protein-1 (AP-1), which regulates a variety of protein-encoding genes .

Cellular Effects

This compound has distinct effects on various types of cells and cellular processes. It has been demonstrated to exert neurotoxic effects . It also suppresses EGF-induced AP-1 transactivation and transformation of JB6 P+ cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It selectively binds to a specific site (TRE 5′-TGACTCA-3′) of the AP-1 target DNA sequence and regulates AP-1-dependent gene transcription without interfering with cystosolic signaling cascades that might lead to AP-1 activation .

Temporal Effects in Laboratory Settings

This compound-induced DNA damage was measured in the cerebellum and cerebral cortex of mice after a 7-day repetitive oral dose . This indicates that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it was found that this compound caused DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner .

Metabolic Pathways

This compound is involved in various metabolic pathways. Phenyl mono-oxidation, sulfate conjugation, and phenyl di-oxidation were proposed to be the main in vivo metabolic pathways of this compound, whereas the major in vitro metabolic pathways were phenyl mono-oxidation, hydroxylation, and methylation .

Transport and Distribution

It is known that this compound can passively diffuse across cell membranes .

Subcellular Localization

Given its ability to bind to DNA and modulate gene transcription, it is likely that this compound can localize to the nucleus .

Chemical Reactions Analysis

Types of Reactions: Veratramine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Properties

IUPAC Name

(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3/t15-,17-,19-,22-,24-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALFODICFSIXPO-KFKQDBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O)C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2
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DSSTOX Substance ID

DTXSID40871534
Record name Veratramine
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Molecular Weight

409.6 g/mol
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Physical Description

Solid; [Merck Index]
Record name Veratramine
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Solubility

SLIGHTLY SOL IN WATER; SOL IN METHANOL, ALC, SOL IN BENZENE, CHLOROFORM, DIL ACID; INSOL IN DIL ALKALI
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Mechanism of Action

THE EFFECTS OF VERATRAMINE ON TRANSMEMBRANE POTENTIALS OF THE ISOLATED RIGHT ATRIAL PREPN OF THE CAT WERE EXAMINED. VERATRAMINE SLOWED THE SPONTANEOUS RATE & PPTD A CHARACTERISTIC RHYTHM CONSISTING OF ALTERNATING PERIODS OF ASYSTOLE & NORMAL ATRIAL RHYTHM (PERIODIC RHYTHM). AFTER LARGE DOSES OR CONTINUED EXPOSURE TO LOW DOSES OF VERATRAMINE, ELECTRICAL & MECHANICAL ACTIVITY OF THE ATRIA CEASED; SUBSEQUENTLY ACTIVITY RESUMED ONLY IN A DISCRETE AREA WITHIN WHICH ACTION POTENTIALS WERE CONSISTENT WITH PACEMAKER CHARACTERISTICS., L-ETHOMOXANE HYDROCHLORIDE CAUSED 1/30TH & BETWEEN 1/10 & 1/20TH OF THE NEGATIVE CHRONOTROPIC EFFECT INDUCED BY VERATRAMINE ON THE DOG HEART-LUNG PREPN & ON THE ISOLATED GUINEA PIG ATRIUM, RESPECTIVELY.
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Color/Form

CRYSTALS, NEEDLES

CAS No.

60-70-8
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Melting Point

MP: 209.5-210.5 °C /HYDRATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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